molecular formula C11H10Cl4O3P- B14508608 1,1-Dichloro-3-(2,5-dichlorophenyl)but-3-en-2-yl methylphosphonate CAS No. 64654-13-3

1,1-Dichloro-3-(2,5-dichlorophenyl)but-3-en-2-yl methylphosphonate

Cat. No.: B14508608
CAS No.: 64654-13-3
M. Wt: 363.0 g/mol
InChI Key: LTYJYNCEHKQEEC-UHFFFAOYSA-M
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Description

1,1-Dichloro-3-(2,5-dichlorophenyl)but-3-en-2-yl methylphosphonate is a chemical compound with a complex structure that includes multiple chlorine atoms and a phosphonate group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,1-Dichloro-3-(2,5-dichlorophenyl)but-3-en-2-yl methylphosphonate typically involves multiple steps, including the chlorination of precursor compounds and the introduction of the phosphonate group. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial to achieving high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale chemical reactors and continuous flow processes to ensure consistent quality and efficiency. The use of advanced purification techniques, such as chromatography and crystallization, is essential to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

1,1-Dichloro-3-(2,5-dichlorophenyl)but-3-en-2-yl methylphosphonate can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include halogens (e.g., chlorine, bromine), oxidizing agents (e.g., potassium permanganate), and reducing agents (e.g., sodium borohydride). Reaction conditions such as temperature, pressure, and solvent choice play a significant role in determining the reaction outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield chlorinated phenols, while reduction may produce dechlorinated derivatives.

Scientific Research Applications

1,1-Dichloro-3-(2,5-dichlorophenyl)but-3-en-2-yl methylphosphonate has several scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.

    Biology: Studied for its potential effects on biological systems, including enzyme inhibition and interaction with cellular components.

    Medicine: Investigated for its potential therapeutic properties, such as antimicrobial or anticancer activity.

    Industry: Utilized in the production of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of 1,1-Dichloro-3-(2,5-dichlorophenyl)but-3-en-2-yl methylphosphonate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or altering the enzyme’s conformation. Additionally, it may interact with cellular membranes, affecting their integrity and function.

Comparison with Similar Compounds

Similar Compounds

    1,1-Dichloro-2,2-bis(p-chlorophenyl)ethane: Known for its use as an insecticide.

    1-(2,3-Dichlorophenyl)piperazine hydrochloride: Used in pharmaceutical research.

    1-(3,5-Dichlorophenyl)-2,2,2-trifluoroethanone: Utilized as a catalyst in various chemical reactions.

Uniqueness

1,1-Dichloro-3-(2,5-dichlorophenyl)but-3-en-2-yl methylphosphonate is unique due to its specific combination of chlorine atoms and a phosphonate group, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable for specialized applications in research and industry.

Properties

CAS No.

64654-13-3

Molecular Formula

C11H10Cl4O3P-

Molecular Weight

363.0 g/mol

IUPAC Name

[1,1-dichloro-3-(2,5-dichlorophenyl)but-3-en-2-yl]oxy-methylphosphinate

InChI

InChI=1S/C11H11Cl4O3P/c1-6(8-5-7(12)3-4-9(8)13)10(11(14)15)18-19(2,16)17/h3-5,10-11H,1H2,2H3,(H,16,17)/p-1

InChI Key

LTYJYNCEHKQEEC-UHFFFAOYSA-M

Canonical SMILES

CP(=O)([O-])OC(C(Cl)Cl)C(=C)C1=C(C=CC(=C1)Cl)Cl

Origin of Product

United States

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